BChE Inhibitory Potency: Isograndifoliol vs. Co-Isolated Norditerpenoids from Perovskia atriplicifolia
In a direct head-to-head comparison within a single study, isograndifoliol (compound 4) demonstrated the most potent BChE inhibition among all four norditerpenoids isolated from P. atriplicifolia, with an IC50 of 0.89 µM, which is approximately 2.7-fold more potent than (1R,15R)-1-acetoxycryptotanshinone (IC50 2.37 µM), 8.8-fold more potent than (1R)-1-acetoxytanshinone IIA (IC50 7.86 µM), and 57-fold more potent than (15R)-1-oxoaegyptinone A (IC50 50.8 µM) [1]. The Ki apparent for isograndifoliol was 0.47 µM—the lowest among the four compounds—indicating the tightest binding to BChE [1]. At a concentration of 10.0 µg/mL, isograndifoliol achieved 98.6 ± 0.0% inhibition of BChE, numerically surpassing the positive control galanthamine hydrobromide (86.8 ± 2.9%) [1].
| Evidence Dimension | BChE inhibitory potency (IC50, µM) |
|---|---|
| Target Compound Data | IC50 = 0.89 µM; Ki apparent = 0.47 µM; % Inhibition at 10 µg/mL = 98.6 ± 0.0% |
| Comparator Or Baseline | Comparator 1: (1R,15R)-1-Acetoxycryptotanshinone IC50 = 2.37 µM; Comparator 2: (1R)-1-Acetoxytanshinone IIA IC50 = 7.86 µM; Comparator 3: (15R)-1-Oxoaegyptinone A IC50 = 50.8 µM; Positive control: Galanthamine hydrobromide % Inhibition = 86.8 ± 2.9% [1] |
| Quantified Difference | 2.7-fold, 8.8-fold, and 57-fold more potent than comparators 1, 2, and 3 respectively; 11.8 percentage points higher BChE inhibition than galanthamine at same concentration [1] |
| Conditions | In vitro BChE inhibition assay (Ellman's method); substrate concentration = 1 mM; data from Table 2 of Ślusarczyk et al. 2020 [1] |
Why This Matters
For procurement decisions in BChE-targeted drug discovery, isograndifoliol offers the highest potency within this norditerpenoid chemotype, enabling lower working concentrations and reducing the likelihood of off-target effects at higher doses compared to its co-isolated analogs.
- [1] Ślusarczyk S, et al. Norditerpenoids with Selective Anti-Cholinesterase Activity from the Roots of Perovskia atriplicifolia Benth. Int J Mol Sci. 2020;21(12):4475. Table 2; Section 2.3. View Source
